4,4'-Dimethoxy-[1,1'-biphenyl]-2-carboxamide
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Overview
Description
4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide is an organic compound with the molecular formula C15H15NO3 It is a derivative of biphenyl, where two methoxy groups are attached to the 4 and 4’ positions of the biphenyl ring, and a carboxamide group is attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide typically involves the following steps:
Formation of 4,4’-Dimethoxybiphenyl: This can be achieved by the reaction of anisole with phenylmagnesium bromide under suitable conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through a reaction involving the nitration of 4,4’-dimethoxybiphenyl followed by reduction to the corresponding amine and subsequent acylation.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of biphenyl quinones.
Reduction: Formation of 4,4’-dimethoxy-[1,1’-biphenyl]-2-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets. The methoxy groups and the carboxamide moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxybiphenyl: Lacks the carboxamide group, making it less versatile in biological applications.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of methoxy groups, leading to different chemical reactivity and biological properties.
4,4’-Dimethylbiphenyl: Substituted with methyl groups, affecting its physical and chemical properties.
Uniqueness
4,4’-Dimethoxy-[1,1’-biphenyl]-2-carboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H15NO3 |
---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H15NO3/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H2,16,17) |
InChI Key |
NXAKJZWLOTWIRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)N |
Origin of Product |
United States |
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